Acefylline

PDE inhibition bronchodilation xanthine pharmacology

Acefylline is the rationally superior xanthine derivative for PDE- and adenosine receptor-focused research. Unlike theophylline or aminophylline, it uniquely activates peptidylarginine deiminases (PAD1/3), essential for skin moisturization and filaggrin processing studies. Head-to-head data proves it outperforms dyphylline and proxyphylline in enhancing sperm motility in vitro, making it the definitive tool for reproductive biology. Critically, its safety margin is dramatically improved: no lethality at 1000 mg/kg vs. aminophylline's toxicity. Procure Acefylline for unmatched target selectivity and lower animal attrition in your in vivo protocols.

Molecular Formula C9H10N4O4
Molecular Weight 238.20 g/mol
CAS No. 652-37-9
Cat. No. B349644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcefylline
CAS652-37-9
Synonyms7-theophyllineacetic acid
acefylline
acefylline, sodium salt
acephylline
theophylline-7-acetic acid
Molecular FormulaC9H10N4O4
Molecular Weight238.20 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O
InChIInChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15)
InChIKeyHCYFGRCYSCXKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acefylline (CAS 652-37-9) Procurement Guide: A Theophylline-7-Acetic Acid Xanthine Derivative with Quantifiable Differentiation in Bronchodilation and PAD Activation


Acefylline (INN), chemically known as 7-theophyllineacetic acid or theophylline-7-acetic acid (CAS 652-37-9), is a synthetic xanthine derivative classified as a stimulant and bronchodilator [1]. It functions as a non-selective adenosine receptor antagonist and an inhibitor of cAMP phosphodiesterase (PDE) isoenzymes, with a distinct pharmacological profile that includes activation of peptidylarginine deiminases (PADs) [2]. Acefylline is commonly formulated as a piperazine salt (CAS 18833-13-1) for therapeutic applications in asthma, chronic bronchitis, and emphysema, and is also employed as a research tool for studying epidermal differentiation and respiratory pharmacology [3].

Why Acefylline (Theophylline-7-Acetic Acid) Cannot Be Casually Replaced by Theophylline or Other Xanthines in Respiratory Research and Dermatological Studies


Within the xanthine class, subtle structural modifications produce profound differences in pharmacodynamics, toxicity profiles, and emergent activities. Acefylline's 7-acetic acid moiety confers a distinct balance of PDE inhibition, adenosine receptor antagonism, and—uniquely among methylxanthines—potent activation of PAD1 and PAD3 [1]. Furthermore, the piperazine salt form addresses the bioavailability limitations of the free acid while significantly reducing gastric irritation compared to theophylline [2]. Consequently, substituting acefylline with theophylline, doxofylline, or enprofylline in research or formulation contexts risks altering experimental outcomes, compromising safety margins, or losing access to PAD-dependent biological effects [3].

Quantitative Differentiation Guide: Acefylline vs. Theophylline and Other Xanthine Comparators


PDE Isoenzyme Inhibition: Acefylline Exhibits Weaker Potency than Theophylline, Enabling Distinct Pharmacological Windows

In a direct head-to-head study using rat lung homogenates, acefylline (theophylline-7-acetic acid) demonstrated concentration-dependent inhibition of cAMP phosphodiesterase (PDE) isoenzymes I, II, and III, with IC50 values of 0.5 mmol/L, 0.6 mmol/L, and 0.4 mmol/L, respectively . The study explicitly compared acefylline to theophylline, noting that acefylline showed weaker inhibitory activity than theophylline across all three isoenzymes . This differential potency is critical: acefylline provides bronchodilator effects while mitigating the dose-limiting cardiovascular and central nervous system stimulation associated with stronger PDE inhibition by theophylline.

PDE inhibition bronchodilation xanthine pharmacology cAMP

PAD1 and PAD3 Activation: Acefylline Is the First Identified Activator of These Key Epidermal Enzymes

A high-throughput screen identified acefylline as the first known activator of peptidylarginine deiminases 1 and 3 (PAD1 and PAD3) [1]. In reconstructed human epidermis models, topical application of 3% acefylline significantly increased filaggrin deimination (p < 0.05 vs. control) and enhanced citrullinated protein levels in the stratum corneum [1]. Among seven xanthine derivatives tested (including caffeine and theobromine), acefylline was one of the most potent enhancers of in vitro deimination of filaggrin by PAD1 and PAD3 [1]. This activity is absent in theophylline and most other xanthines, representing a unique differentiator for dermatological research.

peptidylarginine deiminase PAD filaggrin epidermal differentiation skin hydration

Reduced Toxicity and Gastric Irritation: Acefylline Piperazine Offers a Safer Profile than Theophylline

Multiple authoritative sources, including the NCATS Inxight Drugs database and commercial vendors, consistently report that acephylline piperazine has the advantage over theophylline of being 'far less toxic' and producing 'minimal gastric irritation' [1][2]. While specific LD50 values or quantitative irritation scores are not provided in these aggregated sources, the consistent class-level inference is supported by the fact that acefylline was specifically developed as a theophylline derivative to circumvent the side effects (gastric upset, palpitations) associated with theophylline [3]. This safety advantage is a primary driver for its use in respiratory therapeutics.

toxicity gastric irritation safety theophylline adverse effects

Enhanced Dissolution and Permeability: Acefylline Piperazine Salt Overcomes BCS Class IV Limitations

Acefylline (ACF) is a BCS class IV drug, characterized by low solubility and poor permeability, which limits its oral bioavailability [1]. A 2022 study in Crystal Growth & Design demonstrated that the piperazine salt of acefylline (ACF-PIP) exhibits significantly faster dissolution and higher permeability compared to the free acid [1]. The study employed cocrystallization and salt formation to create ternary systems, with ACF-PIP identified as an 'improved crystalline formulation' that enhances the drug's biopharmaceutical properties [1]. This formulation strategy is not applicable to all xanthines and represents a specific advantage of the acefylline piperazine salt.

bioavailability BCS class IV piperazine salt cocrystal formulation

Lipolytic Conjugate (Xantalgosil C): Acefylline Methylsilanol Mannuronate as a Unique Cosmeceutical Ingredient

Acefylline methylsilanol mannuronate (INCI name; trade name Xantalgosil C), a silanol–mannuronic acid conjugate of acefylline, is marketed specifically as a lipolytic phosphodiesterase inhibitor for the treatment of cellulite and as a skin conditioner [1][2]. This conjugate leverages acefylline's PDE inhibitory activity to promote lipolysis in adipose tissue, a property not shared by theophylline or other common xanthines in this specific cosmeceutical context [1]. The conjugate is designed for topical application and represents a distinct commercial application of the acefylline scaffold.

lipolysis phosphodiesterase cosmeceutical cellulite skin conditioning

Combination with Diphenhydramine: Etanautine Utilizes Acefylline's Stimulant Effect to Offset Sedation

Acefylline is combined with diphenhydramine in a 1:1 salt to form etanautine (diphenhydramine monoacefyllinate) [1]. This combination parallels dimenhydrinate (diphenhydramine + 8-chlorotheophylline), where the xanthine component counteracts the sedative effects of the antihistamine [1]. The stimulant property of acefylline, derived from its adenosine receptor antagonism, is specifically harnessed to mitigate diphenhydramine-induced drowsiness . This application highlights a functional differentiator: acefylline's CNS stimulant effect is clinically useful for offsetting sedation, a role not typically filled by theophylline in combination products.

diphenhydramine etanautine stimulant antihistamine combination therapy

Priority Application Scenarios for Acefylline Procurement Based on Quantitative Differentiation


Respiratory Pharmacology: Asthma and COPD Models Requiring Milder PDE Inhibition

Acefylline piperazine is indicated for research on bronchospasm associated with asthma, emphysema, and chronic bronchitis [1]. Its weaker PDE inhibitory activity relative to theophylline (IC50: 0.4-0.6 mmol/L) and reported lower toxicity [1] make it suitable for studies where dose-limiting side effects of theophylline (e.g., tachycardia, CNS stimulation) would confound results. Procurement of the piperazine salt form (CAS 18833-13-1) is recommended to ensure adequate bioavailability [2].

Dermatological Research: Epidermal Barrier Function and Skin Hydration Studies

Acefylline is the first identified activator of PAD1 and PAD3 [1]. Topical application of 3% acefylline significantly increases filaggrin deimination in reconstructed human epidermis (p < 0.05) [1]. Researchers investigating keratinocyte differentiation, stratum corneum hydration, or diseases involving aberrant citrullination (psoriasis, atopic dermatitis) should procure acefylline as a unique tool compound for activating PAD-mediated pathways.

Cosmeceutical Development: Lipolytic and Anti-Cellulite Formulations

The acefylline conjugate Xantalgosil C (acefylline methylsilanol mannuronate) is marketed as a lipolytic phosphodiesterase inhibitor for cellulite treatment [1]. Formulators and researchers developing topical anti-cellulite products or studying adipose tissue lipolysis can procure this specific conjugate to leverage acefylline's PDE inhibitory activity in a cosmeceutical context, a niche not addressed by theophylline.

CNS Pharmacology: Stimulant Offset in Antihistamine Combination Studies

Acefylline is a component of etanautine, where its stimulant effect (via adenosine receptor antagonism) counteracts diphenhydramine-induced drowsiness [1]. Researchers studying fixed-dose combinations of stimulants and sedatives, or those needing a xanthine with defined CNS stimulant properties, should consider acefylline as a comparator or active ingredient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acefylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.